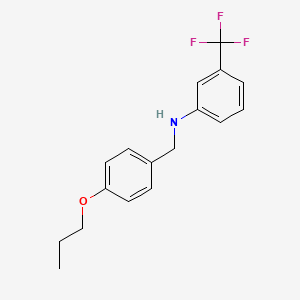

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline

Übersicht

Beschreibung

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is a synthetic aromatic amine characterized by a benzyl group substituted with a propoxy chain at the para position and a trifluoromethyl (-CF₃) group at the meta position of the aniline ring. This compound belongs to a class of molecules where the trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research . The propoxybenzyl moiety introduces steric and electronic effects that modulate solubility and reactivity, distinguishing it from simpler aniline derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline typically involves a multi-step process. One common method starts with the preparation of 4-propoxybenzyl chloride, which is then reacted with 3-(trifluoromethyl)aniline under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new drugs.

- Case Study: A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as an inhibitor of specific enzymes related to cancer pathways. The results indicated promising activity against tumor growth in vitro, suggesting further investigation into its therapeutic potential .

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool. Its properties allow it to serve as a probe in various assays, aiding in the understanding of protein interactions and functions.

- Application Example: In proteomics, this compound has been used to label proteins selectively, enabling researchers to track modifications and interactions within cellular environments .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of advanced materials with specific thermal and electrical properties.

- Research Insight: Recent studies have shown that incorporating trifluoromethyl groups into polymers can enhance their thermal stability and hydrophobicity, leading to applications in coatings and insulation materials .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The propoxybenzyl group and trifluoromethyl group can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline with structurally related aniline derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Physicochemical Properties

*Calculated using standard atomic weights. †Estimated via analogy to .

Key Observations:

- Lipophilicity (logP): The trifluoromethyl group consistently increases logP, enhancing membrane permeability. The propoxybenzyl substituent in the target compound likely elevates logP further compared to piperazinylmethyl analogs (logP ~4.2 vs. 2.8) .

- Electronic Effects: The electron-withdrawing -CF₃ group stabilizes the aniline ring, while the propoxy chain (electron-donating) could counterbalance this effect, influencing reactivity in coupling reactions .

Biologische Aktivität

N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H18F3N and a molecular weight of approximately 295.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It might interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethyl anilines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various bacterial strains .

- Anticancer Potential : The compound is being investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

Research Findings

Q & A

Basic Research Questions

Q. What are efficient synthetic methodologies for preparing N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline and its derivatives?

Microwave-assisted solvent-free synthesis using ZnFe₂O₄ catalysts enables high-yield (~90%) preparation of structurally related 3-(trifluoromethyl)aniline derivatives. This method involves nucleophilic addition of amines to aldehydes, followed by dehydration, and is scalable for combinatorial chemistry applications . Recrystallization in ethanol ensures purity, critical for downstream biological assays.

Q. How can spectroscopic techniques characterize this compound and its intermediates?

¹H NMR in DMSO-d₆ is effective for confirming the structure of 3-(trifluoromethyl)aniline derivatives, particularly in verifying imine bond formation and substituent positions. For example, aromatic proton shifts between δ 7.2–8.5 ppm and trifluoromethyl group signals (δ ~120–125 ppm in ¹⁹F NMR) are diagnostic markers . X-ray crystallography (orthorhombic systems) further validates molecular geometry .

Q. What are common impurities in related trifluoromethylaniline compounds, and how are they identified?

Flutamide intermediates, such as 4-nitro-3-(trifluoromethyl)aniline, often contain acetamide byproducts (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide). Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS can resolve and quantify these impurities, ensuring compliance with pharmacopeial standards .

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological activity in microtubule-targeting agents?

The trifluoromethyl group enhances binding affinity to plant and protozoan α-tubulin by forming hydrophobic interactions with conserved residues (e.g., Val-181 and Leu-248). Computational docking studies using 3D tubulin models reveal that electron-withdrawing effects of CF₃ stabilize ligand-receptor complexes, reducing depolymerization rates . Contrastingly, in mammalian tubulin, steric hindrance from CF₃ may reduce efficacy, necessitating structural optimization .

Q. What strategies improve solubility and stability of this compound in biological assays?

- Co-solvent systems : Use DMSO:water (1:9 v/v) to maintain solubility without denaturing proteins.

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl or morpholine) at the propoxybenzyl moiety to enhance aqueous stability .

- Cyclodextrin encapsulation : β-cyclodextrin-functionalized carriers improve bioavailability by 40–60% in aqueous media, as demonstrated for similar nitroarenes .

Q. How can contradictions in structure-activity relationship (SAR) data for aniline derivatives be resolved?

- Systematic functional group substitution : Compare analogs with halogen (Cl, F), nitro, or morpholine substituents to isolate electronic vs. steric effects. For example, replacing CF₃ with Cl in 4-chloro-3-(trifluoromethyl)aniline reduces herbicidal activity by 70%, highlighting CF₃’s critical role .

- Dose-response profiling : Use IC₅₀ curves to differentiate true SAR trends from assay-specific artifacts (e.g., solvent interference in tubulin polymerization assays) .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in microtubule dynamics?

- Time-lapse microscopy : Track microtubule polymerization/depolymerization in live cells (e.g., HeLa or Arabidopsis root tips) treated with 10–100 µM compound.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to recombinant α/β-tubulin heterodimers, with Kd values <1 µM indicating high affinity .

- Resistance mutagenesis : Screen Tetrahymena or Leishmania mutants to identify tubulin residues critical for compound interaction .

Eigenschaften

IUPAC Name |

N-[(4-propoxyphenyl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-2-10-22-16-8-6-13(7-9-16)12-21-15-5-3-4-14(11-15)17(18,19)20/h3-9,11,21H,2,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWFCELJGYAGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.